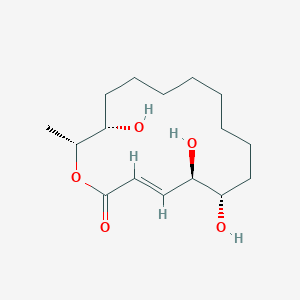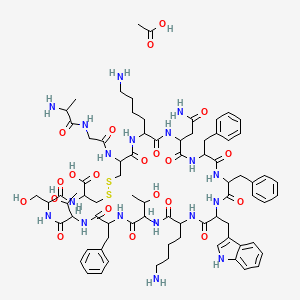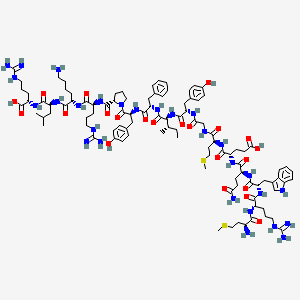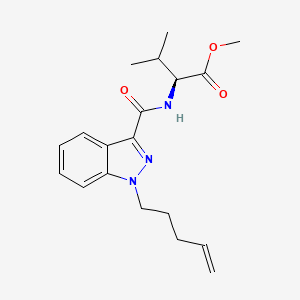
Isotonitazene-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotonitazene-d7 is a deuterated analogue of isotonitazene, a potent synthetic opioid belonging to the benzimidazole class of analgesic compounds. It is primarily used as an internal standard in analytical chemistry for the quantification of isotonitazene in various biological matrices . The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from the non-deuterated form during mass spectrometry analysis .
Preparation Methods
The synthesis of isotonitazene-d7 involves several steps, starting from the appropriate benzimidazole precursor. The synthetic route typically includes:
Nitration: Introduction of a nitro group into the benzimidazole ring.
Reduction: Conversion of the nitro group to an amine.
Alkylation: Introduction of the deuterated alkyl group.
Cyclization: Formation of the final benzimidazole structure with deuterium atoms.
Chemical Reactions Analysis
Isotonitazene-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isotonitazene-d7 has several scientific research applications:
Analytical Chemistry: Used as an internal standard for the quantification of isotonitazene in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).
Forensic Toxicology: Helps in the detection and quantification of isotonitazene in forensic casework, aiding in the investigation of drug-related deaths.
Pharmacokinetics: Used in studies to understand the metabolism and pharmacokinetics of isotonitazene in biological systems.
Mechanism of Action
Isotonitazene-d7, like its non-deuterated counterpart, acts as a potent opioid analgesic. It binds to the µ-opioid receptors in the central nervous system, leading to analgesic effects, euphoria, and respiratory depression . The deuterium atoms do not significantly alter the mechanism of action but help in distinguishing the compound during analytical procedures .
Comparison with Similar Compounds
Isotonitazene-d7 is compared with other similar compounds such as:
Isotonitazene: The non-deuterated form, which is also a potent synthetic opioid.
Metonitazene: Another benzimidazole opioid with similar analgesic properties.
Etodesnitazene: A related compound with slight structural differences but similar pharmacological effects.
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical chemistry for distinguishing it from its non-deuterated counterparts .
Properties
Molecular Formula |
C23H30N4O3 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[[4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C23H30N4O3/c1-5-25(6-2)13-14-26-22-12-9-19(27(28)29)16-21(22)24-23(26)15-18-7-10-20(11-8-18)30-17(3)4/h7-12,16-17H,5-6,13-15H2,1-4H3/i3D3,4D3,17D |
InChI Key |
OIOQREYBGDAYGT-CMFMTHAFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({4-[(2-acetylphenyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)-3-bromo-N-propylbenzamide](/img/structure/B10818891.png)
![2,9,18,25-Tetramethyl-12,28-bis[1-(5-methyloxolan-2-yl)ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818893.png)
![3-[C-[3-(aminomethyl)phenyl]-N-phenylcarbonimidoyl]-5,6-dimethoxy-1H-indol-2-ol](/img/structure/B10818894.png)

![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propylbenzamide](/img/structure/B10818916.png)

![1-[3-[N-(dimethylamino)-C-ethylcarbonimidoyl]-2-hydroxy-1H-indol-5-yl]ethanone](/img/structure/B10818927.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride](/img/structure/B10818939.png)
![(3S)-3-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxycyclohexyl]piperazin-2-one](/img/structure/B10818941.png)
![7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;hydrate](/img/structure/B10818947.png)



